2-Bromo-2'-methoxybenzophenone

Vue d'ensemble

Description

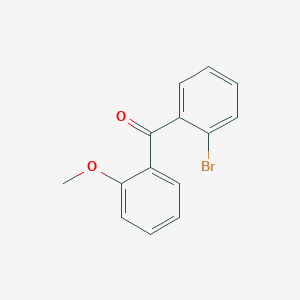

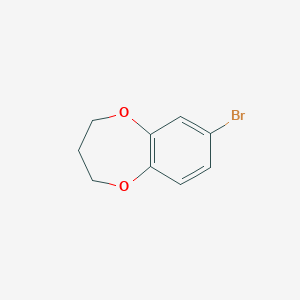

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-methoxybenzophenone consists of a benzophenone core with a bromo group on one phenyl ring and a methoxy group on the other . The InChI code for this compound is 1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-2’-methoxybenzophenone has a melting point of 65-67 degrees Celsius . The compound is likely to be a solid at room temperature given its melting point.Applications De Recherche Scientifique

-

Organic Synthesis and Chemical Analysis

- 2-Bromo-2’-methoxybenzophenone serves as a pivotal intermediate in organic synthesis, including the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, such as Suzuki coupling reactions, which are fundamental in constructing biaryl structures prevalent in pharmaceuticals and organic materials.

- For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis processes highlights its utility in generating derivatives for further chemical studies or drug synthesis.

-

Material Science and Photodynamic Therapy

- In material science, derivatives of 2-Bromo-2’-methoxybenzophenone are employed in the design of photosensitive materials.

- For instance, zinc phthalocyanine derivatives synthesized for photodynamic therapy applications exhibit promising properties, such as high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment.

- These findings underscore the potential of 2-Bromo-2’-methoxybenzophenone derivatives in developing novel therapeutic agents and functional materials.

-

Environmental Chemistry

- The compound’s derivatives are also pertinent in environmental chemistry, particularly in studying the degradation behavior of benzophenone UV filters in aquatic environments.

- For example, the determination of hydroxylated benzophenone UV absorbers in water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) elucidates the environmental fate of sunscreen agents.

- This method’s sensitivity and applicability for tracking organic pollutants in natural waters highlight the importance of 2-Bromo-2’-methoxybenzophenone in environmental chemistry.

-

Pharmaceuticals

-

Biochemistry

- In biochemistry, 2-Bromo-2’-methoxybenzophenone can be used in the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, which are fundamental in constructing biaryl structures prevalent in biochemical compounds.

-

Photosensitive Materials

- 2-Bromo-2’-methoxybenzophenone and its derivatives are employed in the design of photosensitive materials. These materials are used in various applications, including photolithography and photoresist technologies, which are essential in the manufacturing of semiconductors.

-

UV Protection

-

Preparation of Analgesics and Sedatives

-

E2 Elimination Mechanism Study

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-methoxybenzophenone | |

CAS RN |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)